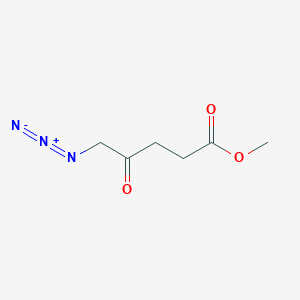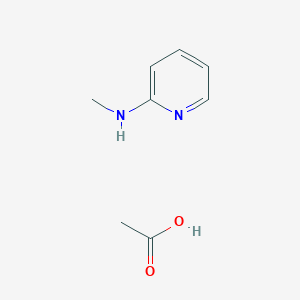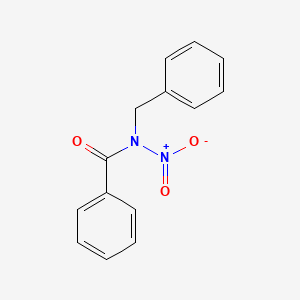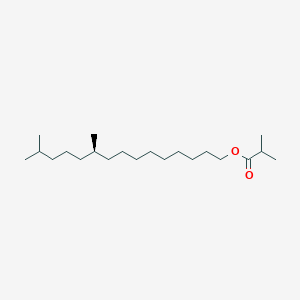![molecular formula C9H11F3O5S B14279105 5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester CAS No. 149862-39-5](/img/structure/B14279105.png)
5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester is a chemical compound with the molecular formula C9H11F3O5S and a molecular weight of 288.245. This compound is known for its unique structure, which includes a trifluoromethylsulfonyl group attached to a heptynoic acid ester. The presence of the trifluoromethylsulfonyl group imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester typically involves the reaction of heptynoic acid with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired ester. The reaction can be represented as follows:
Heptynoic acid+Trifluoromethanesulfonic anhydride→5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester involves its interaction with molecular targets through the trifluoromethylsulfonyl group. This group can form strong interactions with various biomolecules, influencing their activity. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The pathways involved depend on the specific biological context and target .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, ethyl ester
- 5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, propyl ester
Uniqueness
Compared to similar compounds, 5-Heptynoic acid, 7-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The methyl ester variant may exhibit different solubility, stability, and reactivity profiles compared to its ethyl and propyl counterparts .
Propiedades
Número CAS |
149862-39-5 |
|---|---|
Fórmula molecular |
C9H11F3O5S |
Peso molecular |
288.24 g/mol |
Nombre IUPAC |
methyl 7-(trifluoromethylsulfonyloxy)hept-5-ynoate |
InChI |
InChI=1S/C9H11F3O5S/c1-16-8(13)6-4-2-3-5-7-17-18(14,15)9(10,11)12/h2,4,6-7H2,1H3 |
Clave InChI |
PMHRWSINQJSUSM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCC#CCOS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


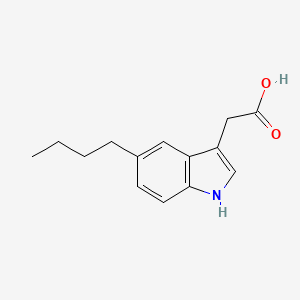
![2-Ethyl-3-[(2-oxopropylidene)amino]quinazolin-4(3H)-one](/img/structure/B14279045.png)
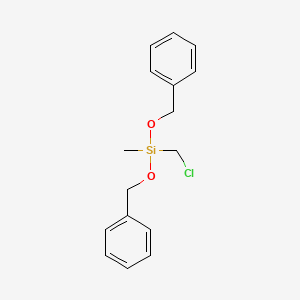
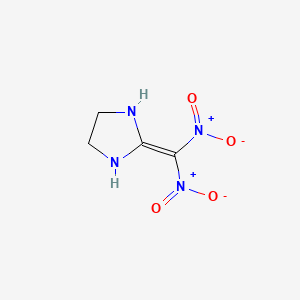
![Methyl 3-[4-(decyloxy)benzamido]-4-methoxybenzoate](/img/structure/B14279056.png)
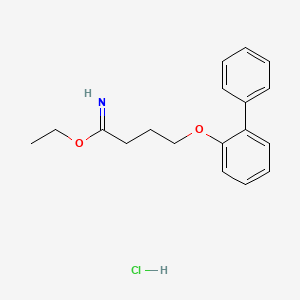
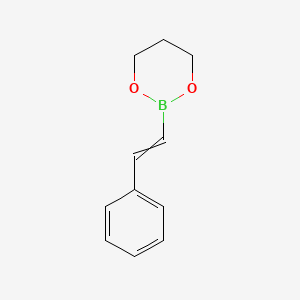
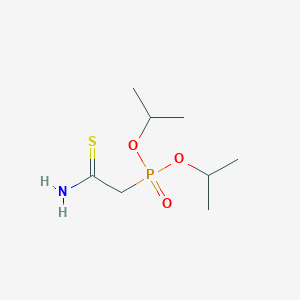
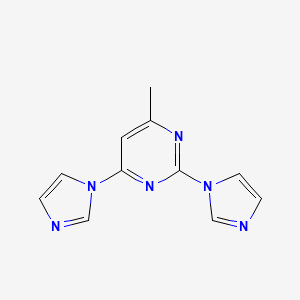
![1H-Indole, 2,3-dihydro-1-(2-propenyl)-3-[(trimethylsilyl)methyl]-](/img/structure/B14279077.png)
